Iferanserin - 58754-46-4

Iferanserin

Catalog Number: EVT-270466
CAS Number: 58754-46-4
Molecular Formula: C23H28N2O
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iferanserin has been investigated for the treatment of Hemorrhoids.
Source and Classification

Iferanserin belongs to the class of drugs that act on serotonin receptors, specifically targeting the 5-HT2A receptor. Its chemical formula is C23H28N2OC_{23}H_{28}N_{2}O with a molar mass of approximately 348.49g/mol348.49\,g/mol . This compound is synthesized through various chemical methods, which will be elaborated upon in the synthesis analysis section.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iferanserin involves several chemical reactions aimed at constructing its complex molecular framework. While specific detailed synthetic routes are not extensively documented in public literature, general approaches to synthesizing similar compounds often include:

  • Paal-Knorr Synthesis: This method is commonly used for synthesizing heterocyclic compounds and may be applicable for constructing parts of Iferanserin's structure.
  • Chemo-enzymatic Methods: These methods leverage enzymatic reactions to create optically active intermediates, which can be crucial for achieving the desired stereochemistry in the final product .

The synthesis typically requires careful control over reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Iferanserin's molecular structure can be represented by its SMILES notation, which provides a way to encode the structure in a textual format. The compound's structural features include:

  • A complex arrangement of carbon rings.
  • Functional groups that facilitate its interaction with serotonin receptors.

The three-dimensional model of Iferanserin can be visualized using tools like JSmol, which allows researchers to better understand its spatial configuration and potential binding sites on the receptor .

Chemical Reactions Analysis

Reactions and Technical Details

While specific chemical reactions involving Iferanserin are not widely published, understanding the typical reactions associated with serotonin antagonists can provide insights into its reactivity. Key reactions may include:

  • Substitution Reactions: Modifying functional groups to enhance receptor binding.
  • Reduction/Oxidation Reactions: Altering oxidation states for optimal pharmacological activity.

These reactions are critical in optimizing Iferanserin's efficacy and safety profile during development.

Mechanism of Action

Process and Data

Iferanserin functions primarily as a selective antagonist at the 5-HT2A serotonin receptor. By blocking this receptor:

  • It inhibits serotonin-mediated signaling pathways that contribute to vasodilation and inflammation.
  • This action can lead to reduced bleeding and discomfort associated with hemorrhoids.

Clinical trials have demonstrated that patients using Iferanserin reported significant improvements in symptoms such as bleeding and itching compared to placebo controls .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iferanserin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or semi-solid formulation for topical application.
  • Solubility: Soluble in organic solvents; solubility characteristics are essential for formulation development.
  • Stability: Stability under various conditions (temperature, light) is crucial for maintaining efficacy throughout its shelf life.

These properties are critical when considering formulation strategies for clinical use.

Applications

Scientific Uses

The primary application of Iferanserin is within the realm of gastroenterology, specifically for treating hemorrhoidal disease. Its selective action on serotonin receptors positions it as a potential alternative to existing treatments with fewer side effects. Ongoing research aims to further elucidate its effectiveness across different patient demographics and stages of hemorrhoid severity .

Introduction to Iferanserin: Context and Significance

Historical Development and Discovery of 5-HT₂A Receptor Antagonists

The evolution of 5-HT₂A receptor antagonists began with the accidental discovery of serotonin receptor subtypes during antipsychotic development. Early ligands like spiperone, initially characterized as a dopamine D₂ antagonist in the 1960s, were later found to exhibit high affinity (Kᵢ = 1.2 nM) for cortical 5-HT receptors, subsequently classified as 5-HT₂A [1] [3]. This revelation was pivotal, demonstrating that 5-HT₂A receptors could be distinguished from the closely related 5-HT₂B and 5-HT₂C subtypes by their >500-fold lower affinity for spiperone [1]. The 1980s saw the introduction of ketanserin, a prototypical antagonist with substantial 5-HT₂A affinity (Kᵢ = 1.13 nM) but significant off-target activity at α₁-adrenergic receptors, which limited its clinical utility due to hypotension [1] [6]. This era also witnessed the characterization of ritanserin, which potently blocked both 5-HT₂A and 5-HT₂C receptors, complicating the interpretation of its pharmacological effects [6] [9]. The quest for greater selectivity culminated in the 1990s with M100907 (volinanserin), exhibiting >100-fold selectivity for 5-HT₂A over 5-HT₂C receptors (Kᵢ = 0.47 nM vs. 100 nM) and serving as a critical tool for deconvoluting 5-HT₂A-specific functions [1]. Iferanserin emerged in this lineage, designed to leverage structural insights from cryo-EM studies of the 5-HT₂A receptor's orthosteric and extended binding pockets, aiming to optimize receptor-ligand interactions while minimizing polypharmacology [1] [3].

Iferanserin’s Role in Serotonin Receptor Pharmacology

Iferanserin functions as a potent and selective competitive antagonist at the 5-HT₂A receptor, binding with high affinity to the receptor's orthosteric site and preventing serotonin-induced Gq/11 protein activation [1] [4]. Its molecular interactions involve key residues within the transmembrane helices (e.g., Asp155³·³²), which anchor the ligand through electrostatic interactions, while its hydrophobic moieties engage with the extended binding pocket (EBP), conferring subtype selectivity [1] [3]. Unlike earlier antagonists such as ketanserin or ritanserin, iferanserin exhibits minimal interaction with α₁-adrenergic receptors or dopamine D₂ receptors, reducing risks of off-target effects like orthostatic hypotension or extrapyramidal symptoms [1] [8]. Functionally, iferanserin reverses serotonin-amplified platelet aggregation and intracellular calcium mobilization induced by ADP, demonstrating IC₅₀ values comparable to specialized antiplatelet agents like clopidogrel in preclinical models [9]. This effect is attributed to the blockade of 5-HT₂A receptors on platelets, which normally enhance activation responses to weak agonists [9]. In vascular smooth muscle, iferanserin inhibits 5-HT₂A-mediated vasoconstriction, positioning it as a candidate for pathologies involving aberrant vasoreactivity, such as hemorrhoids, where it may normalize blood flow and reduce inflammation-associated vascular leakage [4] [8].

Table 2: Pharmacological Profile of Iferanserin Compared to Reference Compounds

Pharmacological FeatureIferanserinKetanserinM100907Pimavanserin
5-HT₂A Affinity (Kᵢ or IC₅₀)High affinity (exact nM not specified)1.13 nM0.47 nM0.24 nM
5-HT₂A vs. 5-HT₂C SelectivitySelectiveModerate (5-HT₂A Kᵢ=1.13 nM; 5-HT₂C Kᵢ=88 nM)High (>100-fold)High (>10-fold)
Key Off-Target ActivitiesMinimal dataα₁-adrenergic (high)LowModerate H₁ histamine
Functional Effects on PlateletsInhibits 5-HT-amplified ADP aggregationInhibits 5-HT-induced aggregationLimited dataLimited data
Primary Therapeutic ApplicationsHemorrhoidal disease (vascular)Hypertension (withdrawn)Investigational (psychosis)Parkinson's psychosis

Rationale for Targeting 5-HT₂A Receptors in Therapeutic Contexts

The 5-HT₂A receptor serves as a high-value therapeutic target due to its dual roles in central neurotransmission and peripheral vascular regulation. In the CNS, 5-HT₂A receptors modulate cortical glutamate release, gamma oscillations, and downstream dopaminergic pathways, implicating them in conditions like schizophrenia, depression, and Parkinson's disease psychosis [1] [3] [6]. Antagonism here can normalize excitatory-inhibitory balance, as evidenced by pimavanserin's efficacy in reducing psychosis without impairing motor function [1] [8]. Peripherally, 5-HT₂A receptors are expressed on vascular smooth muscle cells, platelets, and endothelial cells, where they mediate vasoconstriction, platelet hyperaggregability, and inflammatory signaling [4] [9]. In hemorrhoidal disease, pathological overexpression or hyperactivation of these receptors contributes to venous dilation, microthrombosis, and mucosal inflammation [4]. Targeting 5-HT₂A with selective antagonists like iferanserin offers a mechanism-based approach to reversing these effects by inhibiting serotonin-induced vascular tone and platelet amplification—effects demonstrated in preclinical models where iferanserin reduced hemorrhoid-related vascular abnormalities [4] [9]. Furthermore, 5-HT₂A antagonism may confer cognititve benefits by disinhibiting NMDA receptor signaling in the prefrontal cortex, suggesting broader applications beyond current vascular indications [6].

Properties

CAS Number

58754-46-4

Product Name

Iferanserin

IUPAC Name

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1

InChI Key

UXIPFQUBOVWAQW-UEBLJOKOSA-N

SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Iferanserin; MSA-100; MSA100; S-MPEC; VEN-309; VEN309; SMPEC.

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.